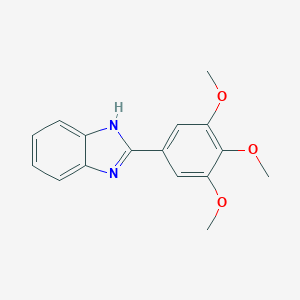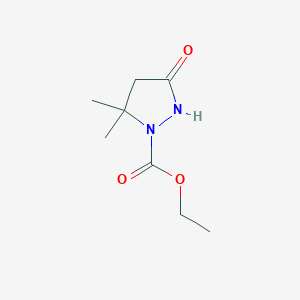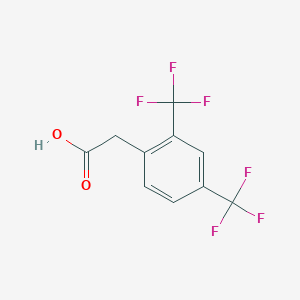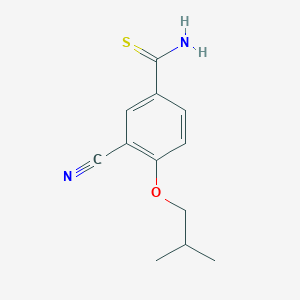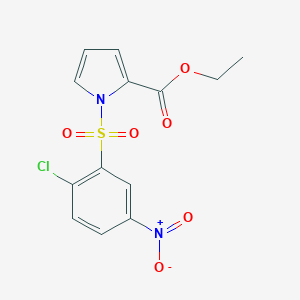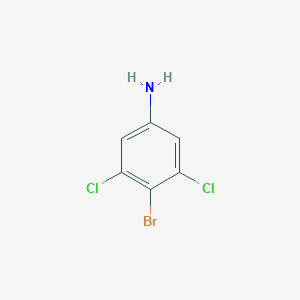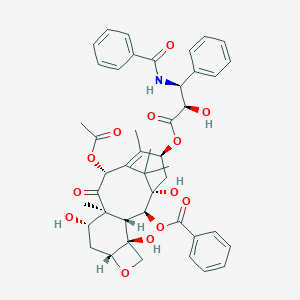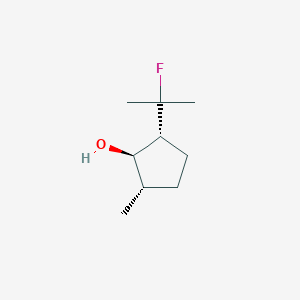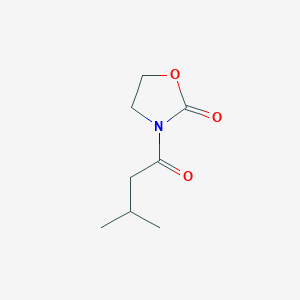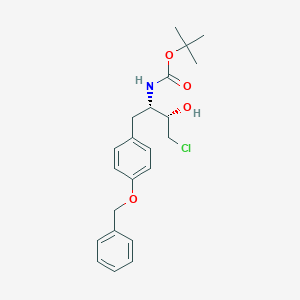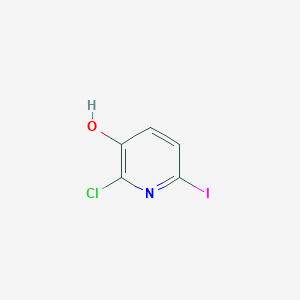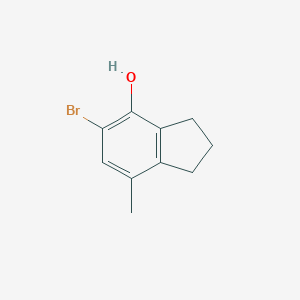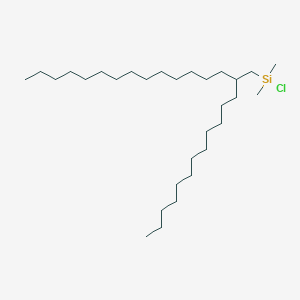
13-(Chlorodimethylsilylmethyl)-heptacosane
Descripción general
Descripción
13-(Chlorodimethylsilylmethyl)-heptacosane is an organosilicon compound characterized by the presence of a chlorodimethylsilyl group attached to a long heptacosane chain. Organosilicon compounds are known for their unique properties, which make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Chlorodimethylsilylmethyl)-heptacosane typically involves the reaction of heptacosane with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Heptacosane+Chlorodimethylsilane→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction environments is crucial to obtain a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
13-(Chlorodimethylsilylmethyl)-heptacosane can undergo various chemical reactions, including:
Oxidation: The chlorodimethylsilyl group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorosilane group to a hydrosilane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Hydrosilanes.
Substitution: Alkoxysilanes or aminosilanes.
Aplicaciones Científicas De Investigación
13-(Chlorodimethylsilylmethyl)-heptacosane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of silicone-based materials, which are used in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 13-(Chlorodimethylsilylmethyl)-heptacosane involves the interaction of the chlorodimethylsilyl group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to modify the properties of other molecules. This interaction can lead to changes in molecular stability, reactivity, and functionality.
Comparación Con Compuestos Similares
Similar Compounds
13-(Trimethylsilylmethyl)-heptacosane: Similar structure but with a trimethylsilyl group instead of a chlorodimethylsilyl group.
13-(Methyldichlorosilylmethyl)-heptacosane: Contains a methyldichlorosilyl group, which has different reactivity compared to the chlorodimethylsilyl group.
Uniqueness
13-(Chlorodimethylsilylmethyl)-heptacosane is unique due to the presence of the chlorodimethylsilyl group, which imparts specific reactivity and stability properties. This makes it particularly useful in applications where controlled reactivity and stability are required.
Propiedades
IUPAC Name |
chloro-(2-dodecylhexadecyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63ClSi/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(29-32(3,4)31)27-25-23-21-19-16-14-12-10-8-6-2/h30H,5-29H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQJDNIOSMFXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 13-(chlorodimethylsilylmethyl)-heptacosane in the development of the "nanoshuttle" drug delivery system described in the research?
A1: this compound acts as a modifying agent for mesoporous silica nanoparticles (MSNs) in the construction of the "nanoshuttle" drug delivery system. [] The compound's chlorine atom allows it to react with the surface silanol groups of the MSNs. This derivatization helps to create a hydrophobic surface on the MSNs, facilitating the subsequent attachment of a PEGylated-phospholipid coating. This coating is crucial for improving the nanoshuttle's water suspensibility, reducing non-specific protein binding, and allowing for further functionalization with targeting ligands like folate. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)
